a-Tosylbenzyl isocyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

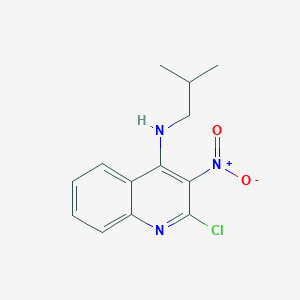

A-Tosylbenzyl isocyanide (TosMIC) is a versatile reagent that can be used in a variety of organic synthesis reactions. It is a colorless liquid with a characteristic odor, and is soluble in many organic solvents. TosMIC is widely used in synthetic organic chemistry, and has been used in a variety of applications, including pharmaceutical and biotechnological research.

Scientific Research Applications

Medicinal Chemistry

Isocyanides, including a-Tosylbenzyl isocyanide, have carved out a niche in the ecological systems probably thanks to their metal coordinating properties . They have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . The isocyanide functional group is considered an unconventional pharmacophore especially useful as a metal coordinating warhead .

Ligands in Coordination Chemistry

Isocyanides have been primarily used in technical applications as ligands in coordination chemistry . The metal coordinating properties of isocyanides make them suitable for this application .

MultiComponent Reactions

The Ugi four-component reaction (U-4CR) is a one-pot reaction that involves amines, carbonyl compounds, suitable acids, and isocyanides . This reaction can convert almost all combinations of educts into their products .

Libraries in Chemical Design

Isocyanides are included in virtually every applied field involving molecular design . They are particularly popular in the creation of libraries, which are collections of compounds used for screening in drug discovery .

Industrial Applications

Isocyanide chemistry, including the use of a-Tosylbenzyl isocyanide, is one of the most often used methods in industry for finding new desirable products .

Palladium-Catalyzed Isocyanide Insertions

Recent developments in palladium-catalyzed isocyanide insertion reactions have significantly expanded the scope and applicability of these imidoylative cross-couplings . This is a promising field for the application of a-Tosylbenzyl isocyanide.

Mechanism of Action

Target of Action

The primary targets of α-Tosylbenzyl isocyanide are essential metabolic enzymes involved in bacterial pathogens . Specifically, it has been found to covalently modify two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .

Mode of Action

α-Tosylbenzyl isocyanide interacts with its targets through covalent modifications. In-depth studies with the recombinant enzymes demonstrated concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide . This covalent mode of action highlights the versatility of the functional group, making it a useful tool for the development of innovative antibiotics .

Biochemical Pathways

The compound affects the fatty acid biosynthetic process and the hexosamine pathway . The fatty acid biosynthetic process is crucial for the production of lipids in bacteria, while the hexosamine pathway is involved in the production of amino sugars. The covalent modification of the enzymes involved in these pathways leads to their functional inhibition, disrupting the normal metabolic processes of the bacteria .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of α-Tosylbenzyl isocyanide is currently limited. It’s worth noting that isocyanides have been erroneously considered either too reactive or metabolically unstable by medicinal chemists

Result of Action

The result of α-Tosylbenzyl isocyanide’s action is the inhibition of bacterial growth. By covalently modifying and inhibiting essential metabolic enzymes, the compound disrupts crucial metabolic processes, leading to the inhibition of bacterial growth .

properties

IUPAC Name |

1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h3-11,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJCBVOPJSHLBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

a-Tosylbenzyl isocyanide | |

CAS RN |

36635-66-2 |

Source

|

| Record name | Isocyano(phenyl)methyl 4-methylphenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)